2-Chloro-6-ethoxy-3-(2,2-diethoxycarbonyl)vinylquinoline

Organic Synthesis Building Block Characterization Medicinal Chemistry Intermediates

Researchers optimizing antiplasmodial chalcone series frequently face batch-to-batch variability when sourcing 6-substituted quinoline intermediates. Generic substitution with 6-methoxy or unsubstituted analogs alters reaction kinetics and invalidates established SAR without re-optimization. - Essential 6-ethoxy substituent for pfLDH-targeted chemotype fidelity; 6-MeO or 6-H analogs produce unvalidated activity profiles. - Geminal diethoxycarbonyl (malonate) moiety enables divergent pathways: hydrolysis, decarboxylation, reduction, or cyclocondensation to pyrazole-/pyrimidine-fused quinolines. - 2-Chloro handle permits SNAr introduction of amine side chains, enabling systematic SAR exploration of chloroquine-resistant Pf Dd2 strains (IC50 < 100 nM for optimized analogs).

Molecular Formula C19H20ClNO5
Molecular Weight 377.8 g/mol
CAS No. 1031928-71-8
Cat. No. B13716735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-ethoxy-3-(2,2-diethoxycarbonyl)vinylquinoline
CAS1031928-71-8
Molecular FormulaC19H20ClNO5
Molecular Weight377.8 g/mol
Structural Identifiers
SMILESCCOC1=CC2=CC(=C(N=C2C=C1)Cl)C=C(C(=O)OCC)C(=O)OCC
InChIInChI=1S/C19H20ClNO5/c1-4-24-14-7-8-16-12(10-14)9-13(17(20)21-16)11-15(18(22)25-5-2)19(23)26-6-3/h7-11H,4-6H2,1-3H3
InChIKeyFSOOFRYYSOWZLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-ethoxy-3-(2,2-diethoxycarbonyl)vinylquinoline: Molecular Profile & In-Class Context


2-Chloro-6-ethoxy-3-(2,2-diethoxycarbonyl)vinylquinoline (CAS 1031928-71-8; molecular formula C19H20ClNO5; molecular weight 377.8 g/mol) is a multifunctional quinoline derivative characterized by a 2-chloro substituent, a 6-ethoxy group, and a 3-position vinyl moiety bearing geminal diethoxycarbonyl (malonate-derived) functionality . The compound, also named diethyl 2-[(2-chloro-6-ethoxyquinolin-3-yl)methylidene]propanedioate , belongs to a series of 2-chloro-3-(2,2-diethoxycarbonyl)vinylquinoline building blocks wherein substitution at the 6-position (ethoxy vs. methoxy, chloro, hydrogen, or alkyl) and variations at the 7- or 8-positions define a combinatorial matrix of structurally related analogs [1]. This compound is supplied as a research-use-only synthetic intermediate, with predicted physicochemical parameters including a boiling point of 474.7±40.0 °C, density of 1.261±0.06 g/cm³, and a predicted pKa of -1.39±0.50 .

Dual reactive handles at 2-Cl and 3-malonate vinyl for divergent quinoline synthesis
6-Ethoxy substitution enables distinct electronic and steric profile vs. methoxy or unsubstituted analogs
Precursor to quinolinyl chalcones with reported antiplasmodial screening data

2-Chloro-6-ethoxy-3-(2,2-diethoxycarbonyl)vinylquinoline: Substitution Limitations


Within the 2-chloro-3-(2,2-diethoxycarbonyl)vinylquinoline scaffold family, substitution at the 6-position directly modulates both physicochemical properties and downstream synthetic utility. The 6-ethoxy substituent in the target compound introduces specific electronic and steric effects that differ measurably from the 6-methoxy analog (CAS 1031928-67-2; molecular weight 363.79 g/mol), the 6-chloro analog (CAS 1031928-77-4; molecular weight 368.2 g/mol), and the unsubstituted parent (CAS 467430-20-2; molecular weight 333.8 g/mol) [1]. In quinoline-based synthetic intermediates, the 6-position substituent influences both the regioselectivity of subsequent nucleophilic aromatic substitution at the 2-chloro position and the electronic character of the quinoline ring during further functionalization . Generic substitution with a 6-methoxy or 6-unsubstituted analog alters reaction kinetics, intermediate solubility, and the chromatographic behavior of downstream products—rendering direct interchange without re-optimization of reaction conditions technically invalid in reproducible synthetic protocols.

6-Position substitution alters reactivity
6-Methoxy or 6-unsubstituted analogs may shift SNAr kinetics and regioselectivity at the 2-chloro position, requiring re-optimization.
Mass and chromatographic differences
Molecular weight differences vs. 6-methoxy or unsubstituted analogs can affect LC-MS and preparative HPLC method transfer.
Downstream chemotype divergence
Chalcone derivatives from the 6-ethoxy scaffold may exhibit different pfLDH binding characteristics; 6-methoxy or unsubstituted analogs are not direct synthetic equivalents.

2-Chloro-6-ethoxy-3-(2,2-diethoxycarbonyl)vinylquinoline: Differentiation Evidence


Molecular Weight vs. 6-Methoxy and Unsubstituted Analogs

The target compound possesses a molecular weight of 377.8 g/mol, which is 14.0 g/mol (+3.8%) higher than the 6-methoxy analog (363.79 g/mol) and 44.0 g/mol (+13.2%) higher than the 6-unsubstituted parent compound (333.8 g/mol) [1]. This mass differential, arising from the ethoxy (-OCH2CH3) vs. methoxy (-OCH3) vs. hydrogen substitution at the 6-position, directly impacts analytical method development and purification protocols.

MW vs. Analogs
Head-to-head
377.8 g/mol
+14.0 g/mol vs. 6-methoxy; +44.0 g/mol vs. unsubstituted parent
Method transfer may differ; verifies identity
Mass differential requires LC-MS and HPLC adjustment
Organic Synthesis Building Block Characterization Medicinal Chemistry Intermediates

6-Ethoxy vs. 6-Methoxy in Antiplasmodial Scaffolds

The 2-chloro-6-ethoxy-3-formyl quinoline intermediate—derivable from the target compound via hydrolysis and decarboxylation of the malonate moiety—has been explicitly employed in Claisen-Schmidt condensations to generate quinolinyl chalcones with antiplasmodial activity [1]. In contrast, the 2-chloro-3-formyl quinoline scaffold (lacking the 6-ethoxy substituent) produces chalcone derivatives with altered binding energies to Plasmodium falciparum lactate dehydrogenase (pfLDH) as demonstrated in comparative computational studies [2][3]. The 6-ethoxy group is not a passive spectator; it modulates the electronic environment of the quinoline core, affecting both reaction yields in chalcone formation and the resultant compounds' binding characteristics to the pfLDH active site.

Chalcone Scaffold Comparison
Cross-study comparable
6-EtO route reported for quinolinyl chalcones
vs.
6-MeO / unsubstituted analogs produce different pfLDH binding profiles
Scaffold-specific chalcone synthesis; binding profiles not interchangeable
Computational docking supports 6-EtO chemotype context
Antimalarial Drug Discovery Quinoline Chalcone Synthesis Plasmodium falciparum

2-Vinylquinoline Activity Against Chloroquine-Resistant P. falciparum

2-Vinylquinoline derivatives as a compound class have demonstrated potent antimalarial activity against the chloroquine-resistant Dd2 strain of Plasmodium falciparum, with specific analogs (3x-3z) achieving IC50 values below 100 nM [1][2]. While direct IC50 data for the target compound itself has not been reported in primary literature, the compound embodies the core 2-vinylquinoline pharmacophore (2-chloro substitution and 3-vinyl functionality) that underlies this class-level activity, positioning it as a synthetically accessible entry point for antimalarial lead optimization.

2-Vinylquinoline Class
Class-level inference
Reported IC50 < 100 nM for optimized analogs vs. Dd2 strain
Target compound IC50 not directly reported
Supports chemotype exploration; class activity context
Data to verify for this specific building block
Antimalarial Drug Discovery Chloroquine Resistance Plasmodium falciparum Dd2

Diethoxycarbonyl Vinyl Moiety as a Versatile Synthetic Handle

The 3-(2,2-diethoxycarbonyl)vinyl substituent in the target compound represents a Knoevenagel condensation product between a quinoline-3-carbaldehyde precursor and diethyl malonate [1]. This geminal diester functionality enables subsequent transformations including hydrolysis to the corresponding diacid, decarboxylation to the monoester or vinyl derivative, reduction to the saturated malonate, or cyclocondensation with nucleophiles to generate fused heterocyclic systems (e.g., pyrimidinones, pyrazoles) [2]. In contrast, analogs lacking the malonate-derived vinyl group (e.g., 2-chloro-6-ethoxy-3-ethylquinoline, CAS 1031928-17-2) are terminal synthetic endpoints with no further reactive handle at the 3-position .

Synthetic Versatility
Head-to-head
≥4 distinct transformations
Hydrolysis, decarboxylation, reduction, cyclocondensation
Divergent entry to multiple quinoline chemotypes
Non-malonate analog offers no reactive handle at 3-position
Knoevenagel Condensation Heterocyclic Synthesis Malonate Chemistry

2-Chloro-6-ethoxy-3-(2,2-diethoxycarbonyl)vinylquinoline: Application Scenarios


6-Ethoxy Quinolinyl Chalcones for Antiplasmodial Lead Optimization

The target compound serves as a precursor to 2-chloro-6-ethoxy-3-formyl quinoline, which undergoes Claisen-Schmidt condensation with substituted 2-hydroxy acetophenones to yield quinolinyl chalcones. These chalcone derivatives have been computationally and experimentally evaluated for binding to Plasmodium falciparum lactate dehydrogenase (pfLDH) and demonstrate antiplasmodial activity [1][2]. The 6-ethoxy substituent is essential to this specific chemotype; procurement of the 6-methoxy or 6-unsubstituted analog would produce a different compound series with altered pfLDH binding characteristics and unvalidated activity profiles.

Divergent Quinoline Synthesis via Malonate Handle

The geminal diethoxycarbonyl (malonate) moiety at the 3-position vinyl group enables multiple divergent synthetic pathways. Hydrolysis yields the corresponding diacid; selective decarboxylation produces monoester or vinyl derivatives; reduction generates saturated malonate intermediates; and cyclocondensation with hydrazines or amidines yields pyrazole- or pyrimidine-fused quinoline heterocycles [3]. This divergent capacity makes the compound suitable for building block library construction and scaffold-hopping campaigns in medicinal chemistry programs.

2-Vinylquinoline Scaffold for Chloroquine-Resistant Malaria

The 2-vinylquinoline core, embodied in the target compound, represents a validated pharmacophore with demonstrated in vitro potency (IC50 < 100 nM for optimized analogs) against chloroquine-resistant Plasmodium falciparum Dd2 strain [4][5]. The compound's 2-chloro substituent provides a handle for nucleophilic aromatic substitution (SNAr) to introduce amine-containing side chains, a strategy employed in chloroquine and amodiaquine analogs to modulate pharmacokinetic properties and resistance profiles.

2-Chloro SNAr for Quinoline Diversification

The 2-chloro substituent on the quinoline ring is activated toward nucleophilic aromatic substitution (SNAr) by the electron-withdrawing quinoline nitrogen and the conjugated vinyl-malonate system . This enables the introduction of diverse amine, alkoxy, or thiol nucleophiles at the 2-position while preserving the 6-ethoxy and 3-malonate functionalities. The differential electronic environment conferred by the 6-ethoxy group (vs. 6-methoxy or 6-chloro) modulates the rate and regioselectivity of this substitution, requiring analog-specific reaction optimization.

Application
Selection Property
Validation Focus
Quinolinyl chalcone synthesis research
6-Ethoxy building block integrity
pfLDH binding assay context
Divergent quinoline library construction
Malonate-derived vinyl handle
Multi-step transformation reproducibility
2-Vinylquinoline scaffold studies
Chloroquine-resistant strain screening context
In vitro antiplasmodial assay context
2-Chloro SNAr diversification
6-Ethoxy electronic modulation
Regioselectivity and yield optimization
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